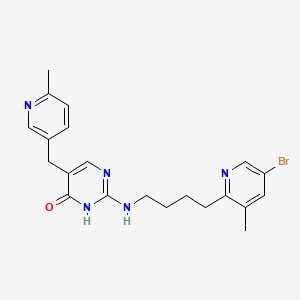
Temelastine
描述
Temelastine, also known as sk&f 93944 or SK and F-93944, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Temelastine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, temelastine is involved in the temelastine H1-antihistamine action pathway.
科学研究应用
药理学和疗效
Temelastine以其对组织胺H1受体的选择性和竞争性拮抗而闻名。研究突出了其在抑制皮内组织胺致红斑和水肿反应方面的疗效,表明其作为抗组织胺药物的潜力。值得注意的是,Temelastine表现出剂量依赖性的减少皮肤组织胺致红斑,展示了其显著的抗组织胺效果,而无中枢神经系统穿透。这些发现表明,通过每日或每日两次给药,Temelastine在控制过敏症状方面是足够的F. Alexander et al., 1986 L. Shall, R. Marks, 1987。
药代动力学
关于Temelastine的药代动力学研究表明,它不会显著影响其他药物(如茶碱)的药代动力学。这一特性在需要同时服用其他药物的患者中尤为重要,显示了Temelastine在多药物方案中的兼容性和安全性B. Charles et al., 1987。
相互作用和表现
与其他药物(如苯海拉明)相比,Temelastine在对人类表现的影响以及与地西泮等药物的相互作用方面的临床试验突出了其相对有利的特点。Temelastine对各种客观和主观表现测试的影响不明显,表明其作为H1-抗组织胺药物治疗过敏性疾病的适用性,而不会显著损害认知和运动功能。这些见解对于了解药物对日常活动和患者整体生活质量的影响至关重要M. Mattila et al., 1986 M. Mattila, K. Konno, 2004。
属性
CAS 编号 |
86181-42-2 |
|---|---|
产品名称 |
Temelastine |
分子式 |
C21H24BrN5O |
分子量 |
442.4 g/mol |
IUPAC 名称 |
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |
InChI 键 |
OGEAASSLWZDQBM-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
规范 SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
其他 CAS 编号 |
86181-42-2 |
同义词 |
SK and F 93944 SK and F-93944 SKF 93944 temelastine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
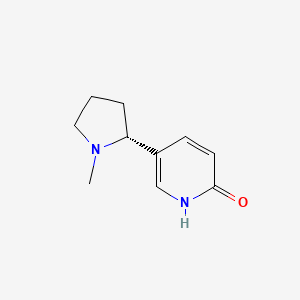
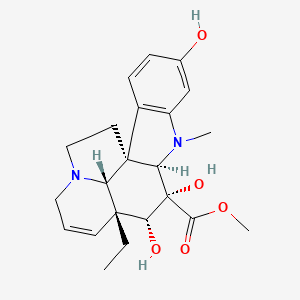

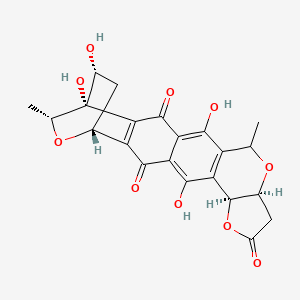
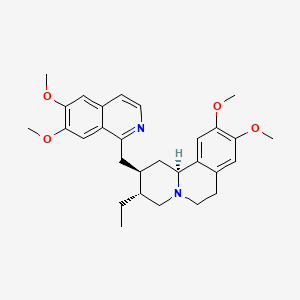
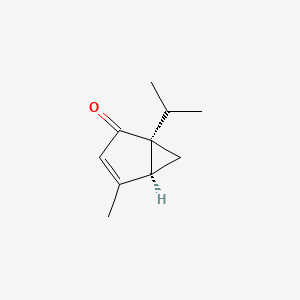
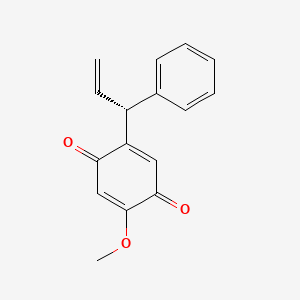
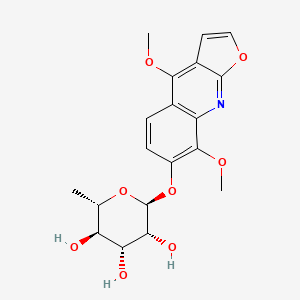
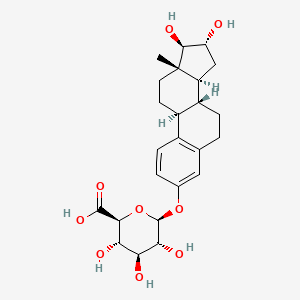
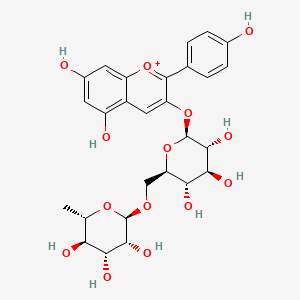
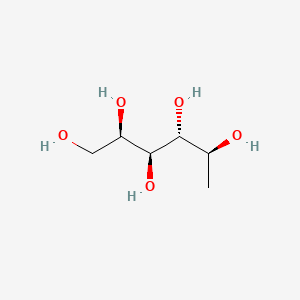
![(3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1202774.png)
